(2-Fluoro-5-nitrophenyl)methanamine hydrochloride chemical properties
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery.
Core Chemical Properties
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and potential applications in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride
| Property | Value | Reference |
| CAS Number | 1214328-26-3 | |
| Molecular Formula | C₇H₈ClFN₂O₂ | |
| Molecular Weight | 206.61 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| InChI | InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H | [1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CN)F.Cl |
Note: Specific quantitative data such as melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the substance.
Synthesis and Purification
While specific, detailed protocols for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride are not extensively published, a plausible and common synthetic route involves the reduction of a nitrile precursor.
Proposed Synthesis Pathway
A logical synthetic approach starts with the commercially available 2-fluoro-5-nitrobenzonitrile. The nitrile group can be selectively reduced to a primary amine, which is then converted to its hydrochloride salt.
Caption: Proposed synthesis workflow for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride.
Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzonitrile (General Procedure)
This protocol is a general representation and may require optimization.
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Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-nitrobenzonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol).
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Reduction:
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Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), to the solution. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Hydride Reduction: Alternatively, cool the solution in an ice bath and slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). Stir the reaction at a controlled temperature until completion.
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Work-up:
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For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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For hydride reduction, carefully quench the reaction with a stepwise addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer with an organic solvent.
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Purification: The crude (2-Fluoro-5-nitrophenyl)methanamine can be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
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Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (2-Fluoro-5-nitrophenyl)methanamine hydrochloride.
Analytical Methods
To ensure the purity and identity of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a combination of chromatographic and spectroscopic techniques is recommended.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of identity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
Note: As of the time of this guide, publicly available spectral data for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride is limited. Researchers should obtain their own analytical data for confirmation.
Biological and Pharmaceutical Relevance
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for drug discovery and development. The presence of the fluoro and nitro groups makes it a versatile scaffold.
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Fluorine Substitution: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.
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Nitro Group as a Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, making it a key reactive site for building molecular diversity.
While there is limited direct research on the biological activity of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride itself, its derivatives are of interest in various therapeutic areas. For instance, nitroaromatic compounds have been investigated for their potential as antimicrobial and anticancer agents.[3] The 2-fluoro-5-nitrophenyl scaffold can be found in molecules designed as kinase inhibitors and other targeted therapies.
Caption: Role of the compound in drug discovery.
Safety and Handling
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride should be handled by trained personnel in a well-ventilated laboratory, following standard safety precautions.
Table 3: GHS Hazard Information for Structurally Related Compounds
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This hazard information is based on data for structurally similar compounds and should be considered as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling.
Recommended Personal Protective Equipment (PPE):
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Safety glasses or goggles
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Chemical-resistant gloves
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Laboratory coat
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Use in a fume hood to avoid inhalation.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a key chemical building block with significant potential in the field of drug discovery. Its utility stems from the strategic placement of fluoro and nitro groups, which allow for diverse synthetic modifications. While detailed public data on its physical properties and biological activity is sparse, the established chemistry of related compounds provides a solid foundation for its application in the synthesis of novel therapeutic agents. Researchers are encouraged to perform thorough characterization and safety assessments when utilizing this compound in their work.

